ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused ring structure, which includes both pyrazole and quinoline moieties
Preparation Methods
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Friedländer Condensation: This step involves the condensation of an aromatic aldehyde with a ketone in the presence of an acid catalyst to form a quinoline derivative.
Cyclization: The quinoline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of advanced catalysts and reaction conditions .
Chemical Reactions Analysis
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Fluorescent Sensors: Due to its photophysical properties, it is used in the development of fluorescent sensors for detecting various biological and chemical analytes.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Indole Derivatives: Indole derivatives also have a fused ring system and are known for their diverse biological activities.
Pyridazine Derivatives: These compounds contain a six-membered ring with two adjacent nitrogen atoms and exhibit various pharmacological activities
The uniqueness of this compound lies in its specific ring structure and the presence of both pyrazole and quinoline moieties, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-oxo-1,2-dihydropyrazolo[4,3-c]quinoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-2-19-13(18)7-3-4-8-10(5-7)14-6-9-11(8)15-16-12(9)17/h3-6H,2H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYWQNWJHLUOJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=C3C(=C2C=C1)NNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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